molecular formula C7H6Cl2N2O B1612706 2,3-Dichloro-N-methyl-4-pyridinecarboxamide CAS No. 329794-24-3

2,3-Dichloro-N-methyl-4-pyridinecarboxamide

Cat. No. B1612706
M. Wt: 205.04 g/mol
InChI Key: NXUXXWJJQITIQB-UHFFFAOYSA-N
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Description

“2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 . It is also known by its IUPAC name, 2,3-dichloro-N-methylisonicotinamide .


Molecular Structure Analysis

The InChI code for “2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is 1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

“2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is stored at a temperature of 2-8°C .

Safety And Hazards

The safety information available indicates that “2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is potentially hazardous. The GHS pictograms indicate a warning (GHS07), and the hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

2,3-dichloro-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXXWJJQITIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594268
Record name 2,3-Dichloro-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-N-methyl-4-pyridinecarboxamide

CAS RN

329794-24-3
Record name 2,3-Dichloro-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-N-methyl-isonicotinamide (12-2, 1.19 g, 6.98 mmol) was dissolved in 20 mL anhydrous THF and the solution was cooled to −78° C. LDA (2M, 7.33 mL, 14.7 mmol) was added dropwise and the reaction turns orange. After 15 min NCS (1.02 g, 7.67 mmol) was added and the reaction was allowed to warm to RT. After 1 h at RT HPLC shows ˜3:1 starting material/product. The reaction was quenched with water, extracted 3× w/ EtOAc, and the organic phases were dried over Na2SO4, filtered, and concentrated. The residue vias purified by preparative reverse phase HPLC to afford the pure titled compound. 1H NMR (CDCl3) δ8.36 (d, 1H, J=4.8 Hz), 7.41 (d, 1H, J=4.8 Hz), 6.10 (bs, 1H), 3.05 (d, 3H, J=4.9 Hz).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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